
viF 419-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
viF 419-NHS ester, also known as 6-[(7-Diethylamino-2-oxo-2H-chromene-3-carbonyl)-amino]-hexanoic acid 2,5-dioxo-pyrrolidin-1-yl ester, is a specialized fluorescent labeling reagent. It is widely used in bioconjugation and biomolecule labeling, particularly in drug discovery, proteomics, and cell biology research. This compound enables the covalent attachment of fluorescent labels to proteins, peptides, and nucleic acids for visualization and detection applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of viF 419-NHS ester involves the reaction of 6-[(7-Diethylamino-2-oxo-2H-chromene-3-carbonyl)-amino]-hexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
viF 419-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reaction typically occurs in a buffered aqueous solution at a pH of around 7.4, which is optimal for the reactivity of the NHS ester.
Major Products
The major product of the reaction between this compound and a primary amine is a fluorescently labeled biomolecule. This product is used for various visualization and detection applications in biological research.
科学的研究の応用
viF 419-NHS ester has a wide range of applications in scientific research:
Chemistry: Used for the fluorescent labeling of small molecules and polymers.
Biology: Enables the visualization of proteins, peptides, and nucleic acids in various biological assays.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the production of fluorescent probes for quality control and research purposes.
作用機序
The mechanism of action of viF 419-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. This reaction results in the attachment of a fluorescent label to the target molecule. The fluorescent label allows for the visualization and detection of the labeled biomolecule in various assays.
類似化合物との比較
Similar Compounds
- Fluorescein-NHS ester
- Rhodamine-NHS ester
- Cy5-NHS ester
Uniqueness
viF 419-NHS ester is unique due to its specific fluorescent properties, which include high photostability and brightness. These properties make it particularly suitable for long-term imaging and detection applications. Additionally, its reactivity with primary amines allows for selective labeling of biomolecules without significant interference from other functional groups.
特性
分子式 |
C24H29N3O7 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C24H29N3O7/c1-3-26(4-2)17-10-9-16-14-18(24(32)33-19(16)15-17)23(31)25-13-7-5-6-8-22(30)34-27-20(28)11-12-21(27)29/h9-10,14-15H,3-8,11-13H2,1-2H3,(H,25,31) |
InChIキー |
FQLWQPCBELYKTA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


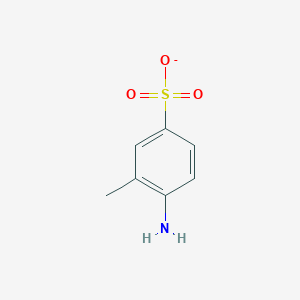

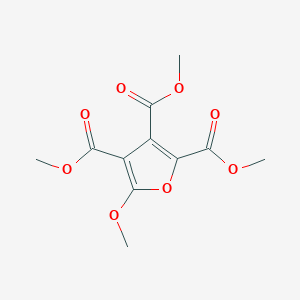

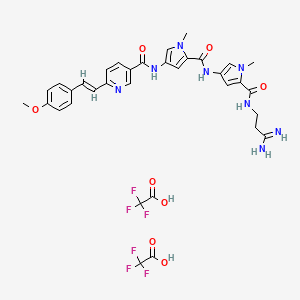
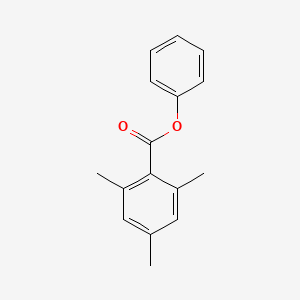
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
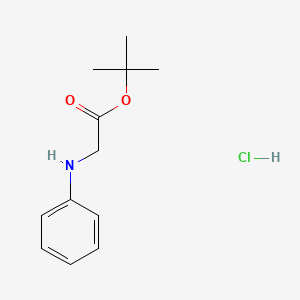
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
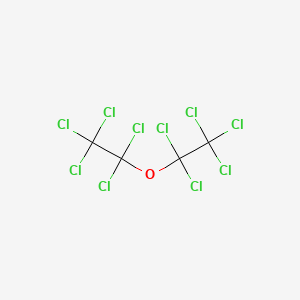
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)


